molecular formula C16H20N2O5S B2772860 N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097931-52-5

N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B2772860
CAS No.: 2097931-52-5
M. Wt: 352.41
InChI Key: GSQZJQWZCDLDKU-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a bifuran moiety linked to a piperidine ring via a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common approach is the microwave-assisted synthesis of ester and amide derivatives containing furan rings. This method uses 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings typically yields furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the piperidine ring can interact with various receptors or enzymes. The methanesulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
  • Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
  • Furan-3,4-diylbis(methylene)bis(furan-2-carboxylate)

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of a bifuran moiety with a piperidine ring and a methanesulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-24(20,21)18-8-6-12(7-9-18)16(19)17-11-13-4-5-15(23-13)14-3-2-10-22-14/h2-5,10,12H,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQZJQWZCDLDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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